2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,5-dihydro-2,5-dioxo-1h-pyrrole-1-acetic acid” is an organic compound with the molecular formula C6H5NO4 . It is a solid, often found as white crystals . It is slightly soluble in water but can dissolve in organic solvents . It has a strong acidity .

Synthesis Analysis

The synthesis of “N-maleoyl-based” compounds, which includes “2,5-dihydro-2,5-dioxo-1h-pyrrole-1-acetic acid”, can be achieved through the reaction of maleoyl chloride and acetic acid . The reaction is carried out in an organic solvent at low temperatures .

Molecular Structure Analysis

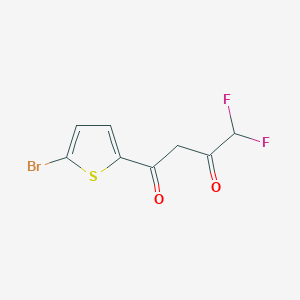

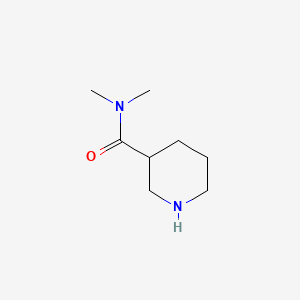

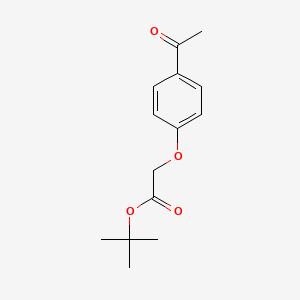

The molecular structure of “2,5-dihydro-2,5-dioxo-1h-pyrrole-1-acetic acid” consists of a pyrrole ring with two carbonyl (C=O) groups at the 2 and 5 positions and an acetic acid group attached to the nitrogen atom of the pyrrole ring .

Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 376.7±25.0 °C at 760 mmHg, and a flash point of 181.6±23.2 °C . It has a molar refractivity of 32.8±0.3 cm3, a polar surface area of 75 Å2, and a molar volume of 98.3±3.0 cm3 .

Scientific Research Applications

Synthesis of Sulfonamide Derivatives

This compound is used in the synthesis of sulfonamide derivatives, which are among the oldest synthetic antibacterial drugs. Due to their diverse pharmaceutical activities, they are used as antibacterial, anti-inflammatory, antihypertensive, and antiglaucoma agents, as well as carbonic anhydrase inhibitors .

Antitumor and Antimicrobial Activity

The maleimide (MI) platform of the compound is utilized to synthesize succinimides with high antitumor activity. Some derivatives have shown selective inhibitory activity against various proteins, such as cyclooxygenase and kinase enzymes, which are vital in intracellular signaling mechanisms. This has led to the development of compounds with potential anticandidiasis and antituberculosis properties .

Polymerization and Copolymerization

The activated double bond and imide group in the structure of this compound allow it to easily undergo polymerization and copolymerization with various unsaturated compounds. This property is exploited in the preparation of heat-resistant polymers, which are of considerable interest for industrial applications .

Cycloaddition Reactions

Due to the highly active double bond, the compound can enter into cycloaddition reactions. These reactions are fundamental in organic synthesis and can lead to the creation of complex molecular structures that are useful in various chemical industries .

Aldose Reductase Inhibitory Activity

Derivatives of 2,5-dihydro-5-oxo-1H-pyrrole have been evaluated for their aldose reductase inhibitory activity. This enzyme plays a role in the development of diabetic complications, and inhibitors can be significant in managing diabetes-related health issues .

Cancer Therapy

Carborane-containing porphyrins derived from maleimide groups have been synthesized for use in cancer therapy. These compounds have potential applications in the treatment of brain tumors and liver and skin cancer .

Mechanism of Action

Target of Action

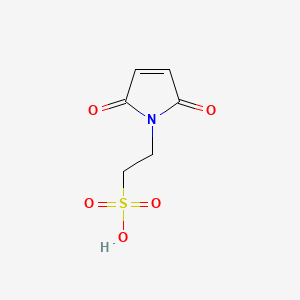

The primary target of 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic Acid, also known as 2-(2,5-Dioxopyrrol-1-yl)ethanesulfonic Acid or N-(2-Sulfoethyl)maleimide, is the thiol group in biomolecules . The thiol group plays a crucial role in maintaining the structure and function of proteins.

Mode of Action

The compound contains a maleimide group that can react with a thiol group to form a covalent bond . This interaction enables the connection of the biomolecule with a thiol, thereby affecting the function of the biomolecule.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . These conditions could potentially affect the compound’s reactivity and its ability to interact with its targets.

properties

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO5S/c8-5-1-2-6(9)7(5)3-4-13(10,11)12/h1-2H,3-4H2,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFOEAHRZSEKEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596902 |

Source

|

| Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethane-1-sulfonic acid | |

CAS RN |

52338-78-0 |

Source

|

| Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

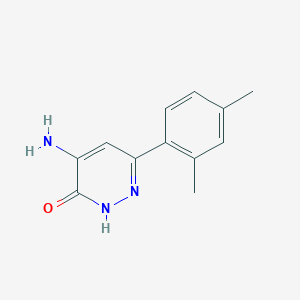

![7-Cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1370131.png)

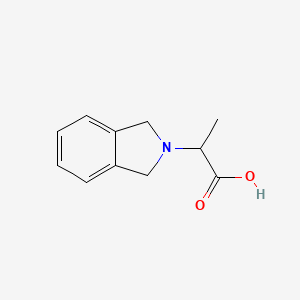

![2-[4-(Pyridin-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1370140.png)